molecular formula C12H31Ge2N B14700307 1,1,1-Triethyl-N-(triethylgermyl)germanamine CAS No. 17846-59-2

1,1,1-Triethyl-N-(triethylgermyl)germanamine

Cat. No.: B14700307
CAS No.: 17846-59-2
M. Wt: 334.6 g/mol
InChI Key: HBNOEDULKBUYRM-UHFFFAOYSA-N
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Description

1,1,1-Triethyl-N-(triethylgermyl)germanamine is a chemical compound that belongs to the class of organogermanium compounds. These compounds are characterized by the presence of germanium atoms bonded to organic groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Triethyl-N-(triethylgermyl)germanamine typically involves the reaction of germanium tetrachloride with triethylgermanium hydride in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The general reaction scheme is as follows:

GeCl4+(C2H5)3GeH(C2H5)3GeGe(C2H5)3+HCl\text{GeCl}_4 + \text{(C}_2\text{H}_5)_3\text{GeH} \rightarrow \text{(C}_2\text{H}_5)_3\text{GeGe(C}_2\text{H}_5)_3 + \text{HCl} GeCl4​+(C2​H5​)3​GeH→(C2​H5​)3​GeGe(C2​H5​)3​+HCl

The reaction is typically conducted at elevated temperatures (around 100-150°C) and may require the use of a solvent such as toluene or hexane to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Triethyl-N-(triethylgermyl)germanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium oxides.

    Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.

    Substitution: The compound can undergo substitution reactions where one or more of the ethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1,1-Triethyl-N-(triethylgermyl)germanamine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other organogermanium compounds. It is also used in the study of germanium chemistry and its reactivity.

    Biology: Investigated for its potential biological activity, including anti-cancer and anti-viral properties.

    Medicine: Explored for its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.

    Industry: Used in the production of germanium-based materials, including semiconductors and optical materials.

Mechanism of Action

The mechanism of action of 1,1,1-Triethyl-N-(triethylgermyl)germanamine involves its interaction with molecular targets and pathways within biological systems. The compound can interact with cellular components such as proteins and nucleic acids, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may exert its effects through the modulation of cellular signaling pathways and the inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

    Triethylgermanium hydride: A related compound with similar chemical properties but different reactivity.

    Triphenylgermanium hydride: Another organogermanium compound with phenyl groups instead of ethyl groups.

    Dimethylgermanium dichloride: A compound with methyl groups and chlorine atoms bonded to germanium.

Uniqueness

1,1,1-Triethyl-N-(triethylgermyl)germanamine is unique due to its specific structure, which includes two germanium atoms bonded to ethyl groups. This structure imparts distinct chemical properties and reactivity compared to other organogermanium compounds.

Properties

CAS No.

17846-59-2

Molecular Formula

C12H31Ge2N

Molecular Weight

334.6 g/mol

IUPAC Name

[diethyl-(triethylgermylamino)germyl]ethane

InChI

InChI=1S/C12H31Ge2N/c1-7-13(8-2,9-3)15-14(10-4,11-5)12-6/h15H,7-12H2,1-6H3

InChI Key

HBNOEDULKBUYRM-UHFFFAOYSA-N

Canonical SMILES

CC[Ge](CC)(CC)N[Ge](CC)(CC)CC

Origin of Product

United States

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